molecular formula C10H13BrO2 B1516544 (3-Bromo-4-propoxyphenyl)methanol CAS No. 915922-40-6

(3-Bromo-4-propoxyphenyl)methanol

Cat. No. B1516544
CAS RN: 915922-40-6
M. Wt: 245.11 g/mol
InChI Key: VZQSVBPBYWZHCP-UHFFFAOYSA-N
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Description

“(3-Bromo-4-propoxyphenyl)methanol” is an organic compound with the molecular weight of 245.12 . It is also known as Brompropylate and is used in the agricultural and horticultural industry as a pesticide to control mites.


Molecular Structure Analysis

The IUPAC name of this compound is “(3-bromo-4-propoxyphenyl)methanol” and its InChI code is "1S/C10H13BrO2/c1-2-5-13-10-4-3-8 (7-12)6-9 (10)11/h3-4,6,12H,2,5,7H2,1H3" .

Its molecular weight is 245.12 .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanism Studies

(3-Bromo-4-propoxyphenyl)methanol serves as a crucial precursor in the synthesis of various bromophenol derivatives, demonstrating its importance in chemical synthesis. For instance, the compound was involved in the study of selective O-demethylation during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, leading to the formation of nine new bromophenol derivatives. This selective O-demethylation in bromination has been a subject of considerable interest due to the complexity and specificity of the reactions involved (Çetinkaya et al., 2011).

Hydrocarbon Formation Studies

Moreover, (3-Bromo-4-propoxyphenyl)methanol's derivatives have been utilized in studying hydrocarbon formation mechanisms, particularly from methanol. Studies have investigated the reaction mechanisms for hydrocarbon formation from methanol over various catalysts like SAPO-34, revealing intricate details about the conversion processes and product distributions. This research is critical for understanding and improving processes in the chemical and energy industries, especially in the conversion of methanol to hydrocarbons, which are fundamental reactions in the production of fuels and chemicals (Dahl & Kolboe, 1994).

properties

IUPAC Name

(3-bromo-4-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6,12H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQSVBPBYWZHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651078
Record name (3-Bromo-4-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-propoxyphenyl)methanol

CAS RN

915922-40-6
Record name (3-Bromo-4-propoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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